

2-Chloro-N-ethylacetamide CAS number 105-35-

1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-N-ethylacetamide

Cat. No.: B093383

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-N-ethylacetamide** (CAS 105-35-1)

Authored by: Senior Application Scientist

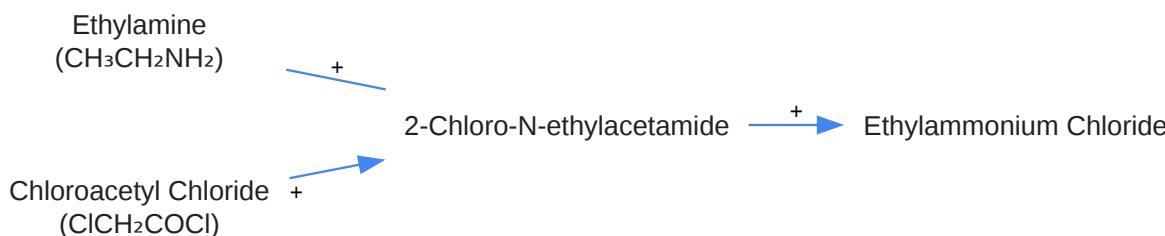
Abstract

2-Chloro-N-ethylacetamide, identified by CAS number 105-35-1, is a versatile chloroacetamide derivative that serves as a crucial building block in synthetic organic chemistry. Its bifunctional nature, characterized by a reactive chlorine atom and an amide moiety, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive technical overview of **2-Chloro-N-ethylacetamide**, covering its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its relevance to drug discovery and development. Furthermore, it details established analytical methodologies for its characterization and outlines critical safety and handling protocols to ensure its proper use in a laboratory setting.

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. **2-Chloro-N-ethylacetamide** is typically a colorless to yellowish liquid or a low-melting solid with a pungent odor.^{[1][2]} Its key properties are summarized below, providing researchers with the necessary data for experimental design, including reaction setup, solvent selection, and purification strategies.

Property	Value	Source(s)
CAS Number	105-35-1	[3] [4] [5]
Molecular Formula	C ₄ H ₈ CINO	[1] [3] [4]
Molecular Weight	121.57 g/mol	[3] [5]
IUPAC Name	2-chloro-N-ethylacetamide	[4]
Synonyms	N-Ethyl-2-chloroacetamide, N-Ethylchloroacetamide	[3] [4]
Appearance	Colorless or yellowish liquid; Low melting solid	[1] [2]
Melting Point	-25°C; 129°C (in benzene)	[1] [6]
Boiling Point	217-220°C; 103-105°C at 20 mmHg	[1] [2]
Density	1.086 g/cm ³	[7]
Solubility	Sparingly soluble in water; Soluble in alcohols and ethers	[1]
LogP (Octanol/Water)	0.312	[3]
InChI Key	JUBORNFANZZVJL-UHFFFAOYSA-N	[3] [5]
SMILES	CCNC(=O)CCl	[4]


Synthesis and Chemical Reactivity

The utility of **2-Chloro-N-ethylacetamide** as a synthetic intermediate stems from its straightforward preparation and predictable reactivity.

General Synthesis Pathway

The most common and efficient method for synthesizing **2-Chloro-N-ethylacetamide** is the acylation of ethylamine with chloroacetyl chloride.[\[8\]](#)[\[9\]](#) This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine

attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, and subsequent deprotonation of the nitrogen, typically by a second equivalent of the amine or another base, yields the final amide product and ethylammonium chloride.[8]

[Click to download full resolution via product page](#)

Caption: General synthesis of **2-Chloro-N-ethylacetamide**.

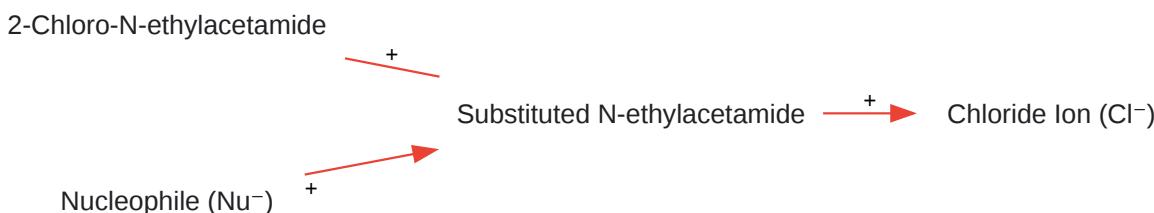
Laboratory-Scale Synthetic Protocol

This protocol describes a representative procedure for the synthesis of **2-Chloro-N-ethylacetamide**.

Materials:

- Ethylamine (aqueous solution or gas)
- Chloroacetyl chloride
- A suitable solvent (e.g., dichloromethane, acetone)
- A base (e.g., triethylamine, excess ethylamine)[10]
- Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

Procedure:


- Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, dissolve ethylamine in the chosen solvent and cool the mixture to 0-5°C

in an ice bath.

- **Addition of Acyl Chloride:** Slowly add chloroacetyl chloride dropwise to the stirred ethylamine solution, ensuring the temperature does not exceed 10°C. The addition is exothermic.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or GC).
- **Workup:**
 - Filter the reaction mixture to remove the precipitated ethylammonium chloride salt.
 - Wash the filtrate with water, followed by a brine solution.
 - Dry the organic layer over an anhydrous drying agent.
- **Purification:** Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure **2-Chloro-N-ethylacetamide**.[\[11\]](#)

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for **2-Chloro-N-ethylacetamide** involves the displacement of the chlorine atom by a nucleophile.[\[12\]](#) The electron-withdrawing effect of the adjacent carbonyl group activates the C-Cl bond, making the α -carbon highly susceptible to nucleophilic attack. This S_N2 reaction allows for the facile introduction of various functional groups, making it an invaluable tool for building molecular complexity.[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: General nucleophilic substitution on **2-Chloro-N-ethylacetamide**.

This reactivity is the foundation for its widespread use in synthesizing heterocycles and other complex organic molecules, which is of high interest in medicinal chemistry.[12]

Applications in Research and Drug Development

2-Chloro-N-ethylacetamide is not an end-product itself but rather a versatile intermediate with broad applications.

- **Pharmaceutical Synthesis:** It serves as a key building block in the development of new pharmaceutical agents.[7] The chloroacetamide moiety is a common pharmacophore and a useful handle for linking different molecular fragments. Its derivatives have been investigated for a range of biological activities, including antimicrobial, antifungal, and herbicidal properties.[9]
- **Organic Synthesis:** It is widely used in the synthesis of various organic compounds.[1] For example, it can be used to prepare N-ethylcarbamoylmethyl esters and 2-(diphenylphosphoryl)-N-ethylacetamide.[6]
- **Pesticide and Dye Industries:** The reactivity of the C-Cl bond allows for its incorporation into larger molecules used in the manufacturing of pesticides and dyes.[1]

Analytical Methodologies

Ensuring the identity and purity of starting materials is a critical aspect of scientific research. Several analytical techniques can be employed for the characterization of **2-Chloro-N-ethylacetamide**.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase (RP) HPLC method is suitable for analyzing **2-Chloro-N-ethylacetamide**.[3] This technique is effective for assessing purity and can be adapted for pharmacokinetic studies.[3]

Protocol: RP-HPLC Analysis

- Column: Newcrom R1 or equivalent C18 column.[3]

- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]
- Detection: UV detection at an appropriate wavelength (typically determined by a UV scan).
- Application: This method is scalable and can be used for preparative separation to isolate impurities.[3] For UPLC applications, columns with smaller particle sizes (e.g., 3 μ m) can be used for faster analysis.[3]

Spectroscopic Methods

While a complete public spectral dataset is not readily available, standard spectroscopic techniques are essential for structural confirmation, drawing parallels from similar compounds. [13]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups, such as the N-H stretch, C=O stretch of the secondary amide, and the C-Cl stretch.
- Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[14]

Safety, Handling, and Toxicology

2-Chloro-N-ethylacetamide is a hazardous substance and must be handled with appropriate precautions.[1][4]

Hazard Identification

The compound is classified as toxic and corrosive.[1][4] Key hazards are summarized in the table below.

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral (Category 3)	GHS06 (Skull and Crossbones)	Danger	H301: Toxic if swallowed
Skin Corrosion/Irritation	GHS05 (Corrosion)	Danger	H314: Causes severe skin burns and eye damage
Respiratory Irritation	GHS07 (Exclamation Mark)	Warning	H335: May cause respiratory irritation

Sources:[4][5]

Safe Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][15]
 - Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile).[1][15]
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[15]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15][16]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15][16]
- Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[15][16]

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][16]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][16] Store locked up.[15][16]
- Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material should be treated as hazardous waste.[15][16]

Conclusion

2-Chloro-N-ethylacetamide (CAS 105-35-1) is a cornerstone intermediate in organic synthesis. Its value lies in its accessible synthesis and the predictable reactivity of its chloroacetamide functional group, which allows for straightforward nucleophilic substitution reactions. These characteristics make it an essential tool for researchers and scientists, particularly in the fields of medicinal chemistry and drug development, for constructing complex molecular architectures. Adherence to strict safety protocols is paramount when handling this hazardous compound to mitigate risks and ensure a safe laboratory environment.

References

- **2-Chloro-N-ethylacetamide** - ChemBK. (2024). ChemBK. [\[Link\]](#)
- **2-Chloro-N-ethylacetamide** - SIELC Technologies. (2018). SIELC Technologies. [\[Link\]](#)
- Chemical Properties of **2-Chloro-N-ethylacetamide** (CAS 105-35-1). Cheméo. [\[Link\]](#)
- **2-chloro-N-ethylacetamide** | C4H8ClNO | CID 66044.
- **2-chloro-n-ethylacetamide** suppliers USA. USA Chemical Suppliers. [\[Link\]](#)
- Cas 105-35-1, **2-CHLORO-N-ETHYLACETAMIDE**. LookChem. [\[Link\]](#)
- Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et₃N, acetone, r.t., overnight.
- **2-Chloro-N-ethylacetamide**. NIST WebBook. [\[Link\]](#)
- Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Explaining the reaction between acyl chlorides and amines - addition / elimin

- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 2-chloro-n-ethylacetamide suppliers USA [americanchemicalsuppliers.com]
- 3. 2-Chloro-N-ethylacetamide | SIELC Technologies [sielc.com]
- 4. 2-chloro-N-ethylacetamide | C4H8CINO | CID 66044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-N-ethylacetamide 105-35-1 [sigmaaldrich.com]
- 6. 2-CHLORO-N-ETHYLACETAMIDE CAS#: 105-35-1 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. ijpsr.info [ijpsr.info]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 2-Chloro-N-ethylacetamide [webbook.nist.gov]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-N-ethylacetamide CAS number 105-35-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093383#2-chloro-n-ethylacetamide-cas-number-105-35-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com